4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
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Overview
Description
“4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 869709-83-1. It has a molecular weight of 276.75 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 174-176 degrees Celsius .Scientific Research Applications
1. Antimicrobial and Anti-inflammatory Applications
Thienopyrimidine derivatives, including compounds similar to 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine, have shown significant potential in the field of medicine due to their wide range of biological activities. These compounds have been noted for their antimicrobial properties, being effective against a variety of bacterial and fungal strains. Moreover, they also exhibit anti-inflammatory properties, which make them candidates for the treatment of inflammation-related disorders. The synthesis of these compounds often involves the chloroacylation of specific precursors, leading to the formation of bioactive compounds that show remarkable activity towards fungi, bacteria, and inflammation (Tolba et al., 2018).
2. Antitumor Activity
Thienopyrimidine derivatives have also been studied for their potential in cancer treatment. Certain derivatives have displayed potent anticancer activity comparable to known chemotherapeutic agents. This activity has been observed across various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. The synthesis of these compounds often involves the treatment of certain precursors with various reagents, leading to the formation of novel compounds with promising antitumor properties (Hafez & El-Gazzar, 2017).
3. Solid-State Fluorescence Properties
Compounds structurally related to this compound have been synthesized and evaluated for their solid-state fluorescence properties. These compounds, due to their specific structural attributes, exhibit fluorescence when in a solid state. This property is significant in the field of material sciences, especially for the development of new fluorescent materials. The absorption and emission properties of these compounds have been quantitatively analyzed using various computational and spectroscopic methods (Yokota et al., 2012).
4. Antibacterial Activity
Thienopyrimidine derivatives have been investigated for their antibacterial properties as well. A novel, efficient, and microwave-assisted synthesis route has been developed for these compounds, resulting in good yields. The antibacterial activity of these compounds has been evaluated and found to be comparable with standard antibiotics. This signifies the potential of thienopyrimidine derivatives in contributing to the development of new antibacterial agents (Prasad & Kishore, 2007).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available in the retrieved data, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine, which is known to have various biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry . They are often used as inhibitors of various enzymes, including protein kinases (PKs) , which play key roles in several signal transduction pathways and can lead to metastasis and drug resistance .
Mode of Action
The compound interacts with its targets, primarily protein kinases, to inhibit their activity . This inhibition can disrupt cellular communication pathways, which are critical for the proliferation and differentiation of cancer cells . As a result, the compound can potentially slow down or stop the progression of cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein kinase pathway . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can disrupt the normal functioning of this pathway, leading to changes in cellular communication and potentially slowing down the progression of cancer .
Pharmacokinetics
Thienopyrimidine derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein kinases and the disruption of cellular communication pathways . This can lead to changes in cell proliferation and differentiation, potentially slowing down or stopping the progression of cancer .
Biochemical Analysis
Biochemical Properties
Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . They can inhibit the expression and activities of certain vital inflammatory mediators .
Cellular Effects
Pyrimidine derivatives have been shown to exert anticancer potential through different action mechanisms, including inhibiting protein kinases that control cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects through various mechanisms, including inhibiting protein kinases .
Metabolic Pathways
Pyrimidines are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQRLZNZDBDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869709-83-1 |
Source
|
Record name | 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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